3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a chemical compound belonging to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the triazolopyridine core. One common synthetic route includes the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles, such as amines or halides, and are typically performed in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases, such as cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological or therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is part of a broader class of triazolopyridines, which share similar structural features but differ in their substituents and functional groups. Some similar compounds include:
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride: This compound has a phenyl group instead of a methyl group, which can affect its chemical and biological properties.
3-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride: The presence of a trifluoromethyl group can significantly alter the compound's reactivity and biological activity.
Properties
CAS No. |
2680536-83-6 |
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Molecular Formula |
C7H10Cl2N4 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;;/h2-4H,8H2,1H3;2*1H |
InChI Key |
JRQCOPNSYFKWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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